7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry: This compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Research: It has been investigated for its role as an enzyme inhibitor, particularly targeting kinases and proteases involved in disease pathways.
Mechanism of Action
The mechanism of action of 7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets, such as topoisomerase I and various kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes like DNA replication and protein phosphorylation . This inhibition ultimately results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also possess a fused heterocyclic ring system and exhibit comparable anticancer and kinase inhibitory properties.
Uniqueness
7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which enhances its binding affinity to molecular targets and improves its pharmacokinetic properties . This uniqueness makes it a valuable candidate for further development in drug discovery and materials science .
Properties
Molecular Formula |
C19H16N4S2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
7-(dimethylamino)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C19H16N4S2/c1-22(2)17-15-18(21-16(20-17)13-9-5-3-6-10-13)23(19(24)25-15)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
QPEIVYOFGNCLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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